molecular formula C27H22S2 B14194962 3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) CAS No. 915951-89-2

3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene)

Cat. No.: B14194962
CAS No.: 915951-89-2
M. Wt: 410.6 g/mol
InChI Key: OGNUSXLSLSNXPH-UHFFFAOYSA-N
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Description

3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) is an organic compound that features a cyclopentadiene core with two thiophene rings substituted at the 2 and 5 positions with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) typically involves a multi-step process. One common method includes the cross-aldol condensation of appropriate precursors followed by Zn-dust mediated cyclization and acid-catalyzed dehydration reactions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding dihydro derivatives.

Scientific Research Applications

3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal centers in organometallic complexes, influencing their reactivity and stability . The compound’s electronic properties also play a crucial role in its function as a semiconductor material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of specialized organometallic complexes and advanced materials.

Properties

CAS No.

915951-89-2

Molecular Formula

C27H22S2

Molecular Weight

410.6 g/mol

IUPAC Name

2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-5-phenylthiophene

InChI

InChI=1S/C27H22S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-14,16-17H,15H2,1-2H3

InChI Key

OGNUSXLSLSNXPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C=CC3)C4=C(SC(=C4)C5=CC=CC=C5)C

Origin of Product

United States

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